HOE 32021
Overview
Description
HOE 32021 is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylpiperazinyl group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HOE 32021 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a methoxyphenyl group, typically using a Friedel-Crafts alkylation reaction.
Attachment of the methylpiperazinyl group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-methylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
HOE 32021 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
HOE 32021 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of HOE 32021 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1H-benzimidazole
- 6-(4-methylpiperazin-1-yl)-1H-benzimidazole
- 2-(4-methoxyphenyl)-6-phenyl-1H-benzimidazole
Uniqueness
HOE 32021 is unique due to its dual functional groups (methoxyphenyl and methylpiperazinyl) attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-31-11-13-32(14-12-31)19-6-10-22-24(16-19)30-26(28-22)18-5-9-21-23(15-18)29-25(27-21)17-3-7-20(33-2)8-4-17/h3-10,15-16H,11-14H2,1-2H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEIKPHYGCYRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435169 | |
Record name | HOE 32021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23623-06-5 | |
Record name | HOE 32021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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